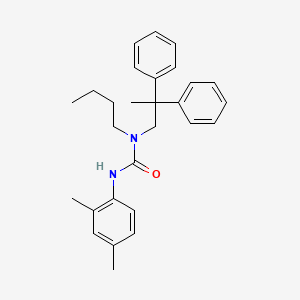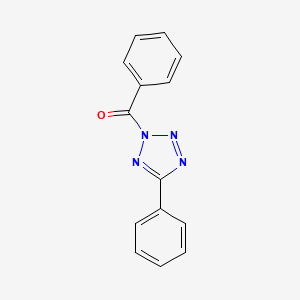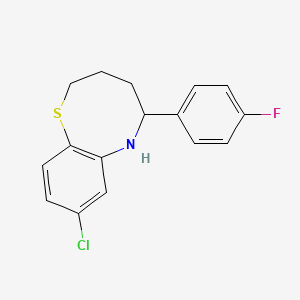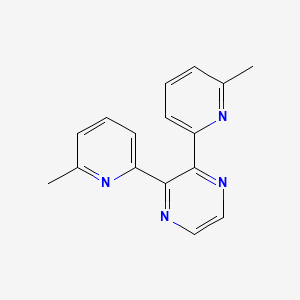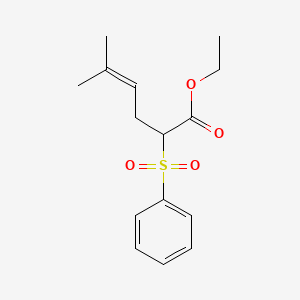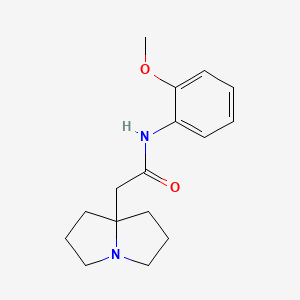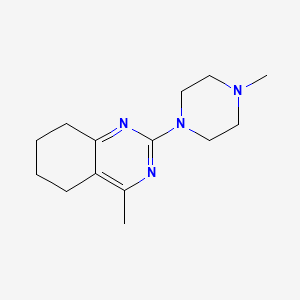![molecular formula C13H13BrN3P B14399555 Benzyl[tris(cyanomethyl)]phosphanium bromide CAS No. 89630-55-7](/img/structure/B14399555.png)
Benzyl[tris(cyanomethyl)]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[tris(cyanomethyl)]phosphanium bromide is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphanium center, which is further substituted with three cyanomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[tris(cyanomethyl)]phosphanium bromide typically involves the reaction of benzyl bromide with tris(cyanomethyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{PhCH}_2\text{Br} + \text{P(CH}_2\text{CN})_3 \rightarrow \text{PhCH}_2[\text{P(CH}_2\text{CN})_3]\text{Br} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphanium center is oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl or cyanomethyl derivatives.
Applications De Recherche Scientifique
Benzyl[tris(cyanomethyl)]phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for the preparation of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Benzyl[tris(cyanomethyl)]phosphanium bromide involves its interaction with molecular targets through its phosphanium center and cyanomethyl groups. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes. The pathways involved include coordination to metal centers and subsequent activation of substrates.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the cyanomethyl groups.
Tris(cyanomethyl)phosphine: Similar in structure but without the benzyl group.
Uniqueness: Benzyl[tris(cyanomethyl)]phosphanium bromide is unique due to the presence of both a benzyl group and three cyanomethyl groups attached to the phosphanium center. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
89630-55-7 |
|---|---|
Formule moléculaire |
C13H13BrN3P |
Poids moléculaire |
322.14 g/mol |
Nom IUPAC |
benzyl-tris(cyanomethyl)phosphanium;bromide |
InChI |
InChI=1S/C13H13N3P.BrH/c14-6-9-17(10-7-15,11-8-16)12-13-4-2-1-3-5-13;/h1-5H,9-12H2;1H/q+1;/p-1 |
Clé InChI |
RCHKNKFMYOZAFF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[P+](CC#N)(CC#N)CC#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


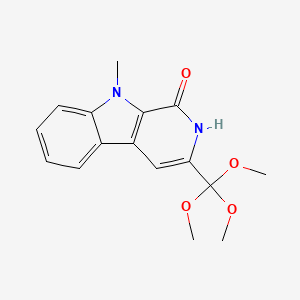

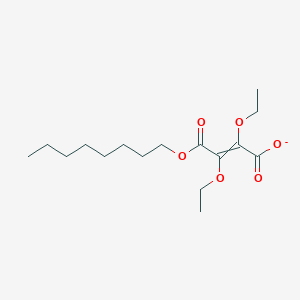
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
